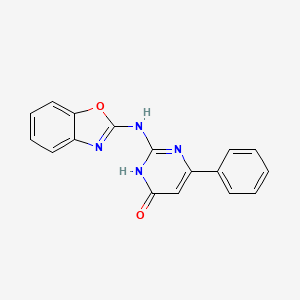
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a benzoxazole moiety fused with a pyrimidine ring, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol typically involves the condensation of 2-aminophenol with aromatic aldehydes under basic conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in a 40% aqueous sodium hydroxide solution at 145-150°C for 3-6 hours yields the desired benzoxazole derivatives . Additionally, various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and receptors, leading to its biological effects. The compound’s ability to bind to DNA and proteins also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzimidazol-2-ylamino)-6-phenyl-4-pyrimidinol
- 2-(1,3-Benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 2-(1,3-Benzoxazol-2-ylamino)-6-phenyl-4-pyrimidinol exhibits unique properties due to the presence of the benzoxazole moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12N4O2 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12N4O2/c22-15-10-13(11-6-2-1-3-7-11)18-16(20-15)21-17-19-12-8-4-5-9-14(12)23-17/h1-10H,(H2,18,19,20,21,22) |
InChI Key |
XPLLYLQEKMNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















